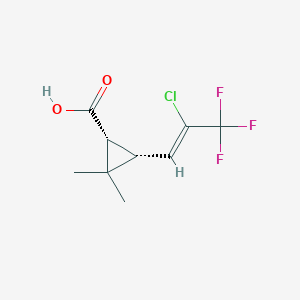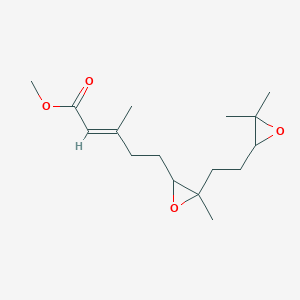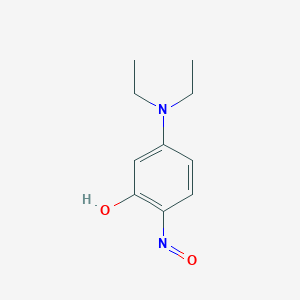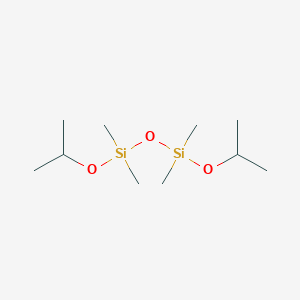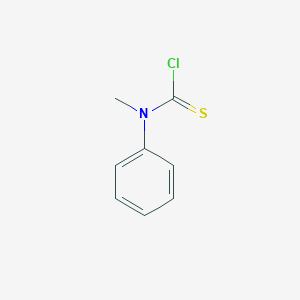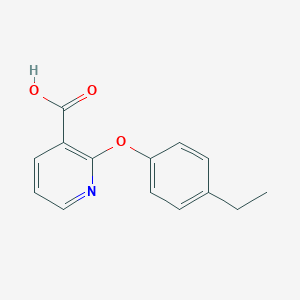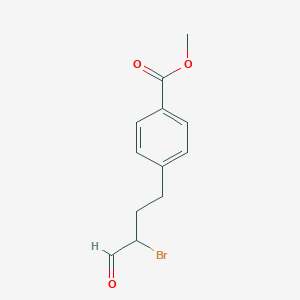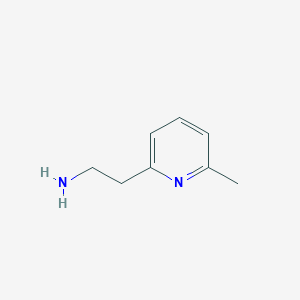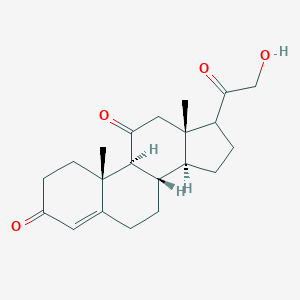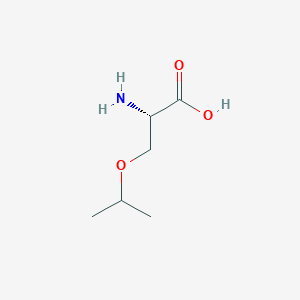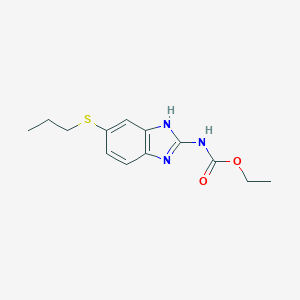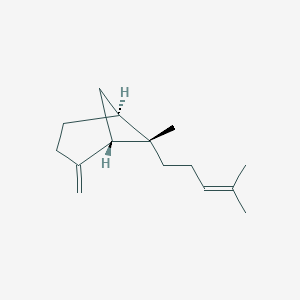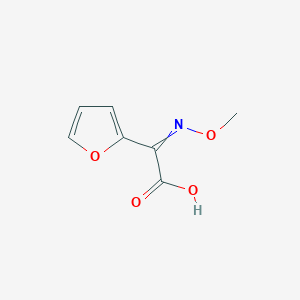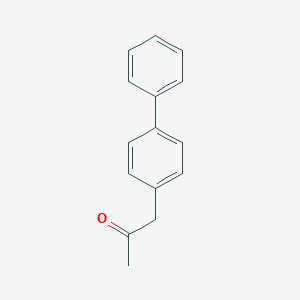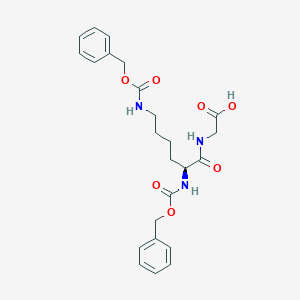
z-Lys(Z)-gly-oh
説明
“z-Lys(Z)-gly-oh” is also known as N,N′-Di-Cbz-L-lysine or Nα,Nε-Di-Z-L-lysine . It has a linear formula of C6H5CH2O2CNH(CH2)4CH(NHCO2CH2C6H5)CO2H .
Synthesis Analysis
The synthesis of “z-Lys(Z)-gly-oh” involves a large scale synthesis of mono- and di-urethane derivatives of Lysine . The synthesis process involves the use of Ne-tert-butoxycarbonyl-L-lysine copper(II) complex as a substrate for obtaining Ne-tert-butoxycarbonyl-L-lysine . The synthesis of L-Lys (Z)-NCA involves dissolving triphosgene in THF and keeping the solution at 60 °C for 1 hour to remove traces of water and for the in situ liberation of phosgene .
Molecular Structure Analysis
The molecular formula of “z-Lys(Z)-gly-oh” is C22H26N2O6 . It has an average mass of 414.452 Da and a monoisotopic mass of 414.179077 Da .
Chemical Reactions Analysis
“z-Lys(Z)-gly-oh” is used in chemical conjugation by bio-orthogonal, selective, and rapid reactions such as strain-promoted alkyne-azide cycloaddition (SPAAC) with dibenzylcyclooctyne . It is also used in the polymerization of amino acid N-carboxyanhydride .
Physical And Chemical Properties Analysis
“z-Lys(Z)-gly-oh” is a white powder that is stored at a temperature of -20°C . It has a molecular weight of 414.45 .
科学的研究の応用
Peptide Synthesis and Structure-Activity Relationships :
- Z-Lys(Z)-gly-oh and its derivatives are utilized in the synthesis of peptides, such as in the study of corticotropin peptides and their structure-activity relationships. For instance, Inouye and Watanabe (1977) synthesized derivatives related to corticotropin peptides, using Z-Lys(Z)-gly-oh in their structures (Inouye & Watanabe, 1977).
Bioconjugation and Protein Engineering :
- Yamaguchi et al. (2016) demonstrated the application of a Z-lysine derivative in bioconjugation and protein engineering. They used a Z-lysine derivative for site-specific incorporation into proteins, facilitating the creation of protein conjugates (Yamaguchi et al., 2016).
Peptide Ionophores and Cation-binding Properties :
- Crusi, Giralt, and Andreu (1995) synthesized a peptide ionophore containing glycine and lysine residues, including Z-Lys(Z)-gly-oh. They explored its cation-binding properties, highlighting its potential in developing novel ion transporters or sensors (Crusi, Giralt, & Andreu, 1995).
Gas Phase Spectroscopy and Structural Analysis :
- The compound's applications extend to spectroscopic analysis, as shown by Chakraborty et al. (2012), who investigated peptides capped with Z-Lys(Z)-gly-oh using infrared spectroscopy. This study provides insights into peptide structures in the gas phase (Chakraborty et al., 2012).
Photodissociation Action Spectroscopy :
- Shaffer, Pépin, and Tureček (2015) explored the use of Z-Lys(Z)-gly-oh in the study of gas-phase peptide cation-radicals through photodissociation action spectroscopy. This application is significant in understanding peptide and protein ion-electron reactions (Shaffer, Pépin, & Tureček, 2015).
Thermolysin and α-Chymotrypsin Mediated Synthesis :
- Cheng, Miranda, and Tominaga (2009) used Z-Lys(Z)-gly-oh in the synthesis of tripeptides, highlighting its role in enzymatic peptide synthesis. This research contributes to our understanding of peptide synthesis and the role of specific amino acids (Cheng, Miranda, & Tominaga, 2009).
特性
IUPAC Name |
2-[[(2S)-2,6-bis(phenylmethoxycarbonylamino)hexanoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O7/c28-21(29)15-26-22(30)20(27-24(32)34-17-19-11-5-2-6-12-19)13-7-8-14-25-23(31)33-16-18-9-3-1-4-10-18/h1-6,9-12,20H,7-8,13-17H2,(H,25,31)(H,26,30)(H,27,32)(H,28,29)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMHXRKMCTBMGTQ-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)NCC(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)NCCCC[C@@H](C(=O)NCC(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[(2S)-2,6-bis(phenylmethoxycarbonylamino)hexanoyl]amino]acetic Acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



